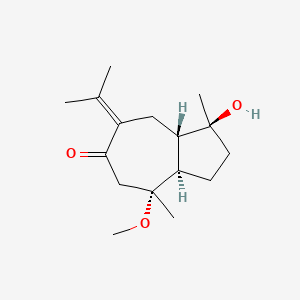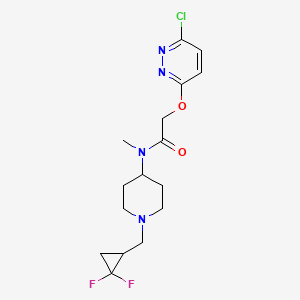
Fgfr-IN-7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fgfr-IN-7 is a small-molecule inhibitor that targets the fibroblast growth factor receptor (FGFR) family. FGFRs are receptor tyrosine kinases involved in various cellular processes, including proliferation, differentiation, and survival. Dysregulation of FGFR signaling is implicated in numerous cancers, making FGFR inhibitors like this compound valuable in cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fgfr-IN-7 typically involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The exact synthetic route and reaction conditions can vary, but common steps include:
Formation of the core structure: This often involves cyclization reactions.
Functional group modifications: Introduction of specific functional groups to enhance activity and selectivity.
Purification: Techniques such as crystallization or chromatography are used to purify the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing stringent purification protocols to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Fgfr-IN-7 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups that enhance the compound’s activity .
Scientific Research Applications
Fgfr-IN-7 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study FGFR signaling pathways.
Biology: Helps in understanding the role of FGFRs in cellular processes.
Medicine: Investigated for its potential in treating cancers with FGFR dysregulation.
Industry: Used in the development of new therapeutic agents targeting FGFRs
Mechanism of Action
Fgfr-IN-7 exerts its effects by binding to the ATP-binding pocket of FGFRs, inhibiting their kinase activity. This prevents the phosphorylation of downstream signaling molecules, thereby blocking the signaling pathways that promote cancer cell proliferation and survival . The primary molecular targets are FGFR1, FGFR2, FGFR3, and FGFR4 .
Comparison with Similar Compounds
Similar Compounds
Erdafitinib: Another FGFR inhibitor approved for treating urothelial carcinoma.
Pemigatinib: Used for cholangiocarcinoma with FGFR2 fusions.
Futibatinib: A third-generation FGFR inhibitor under clinical trials.
Uniqueness
Fgfr-IN-7 is unique due to its specific binding affinity and selectivity for FGFRs, which may result in fewer off-target effects and improved efficacy in certain cancer types .
Properties
Molecular Formula |
C16H21ClF2N4O2 |
|---|---|
Molecular Weight |
374.81 g/mol |
IUPAC Name |
2-(6-chloropyridazin-3-yl)oxy-N-[1-[(2,2-difluorocyclopropyl)methyl]piperidin-4-yl]-N-methylacetamide |
InChI |
InChI=1S/C16H21ClF2N4O2/c1-22(15(24)10-25-14-3-2-13(17)20-21-14)12-4-6-23(7-5-12)9-11-8-16(11,18)19/h2-3,11-12H,4-10H2,1H3 |
InChI Key |
IQVHMRPINAMBJU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)CC2CC2(F)F)C(=O)COC3=NN=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


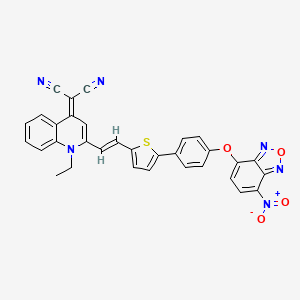
![3-chloro-5-[2-chloro-5-(1H-indazol-3-ylmethoxy)phenoxy]benzonitrile](/img/structure/B12403047.png)
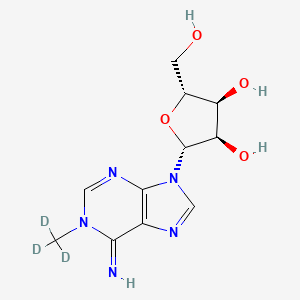
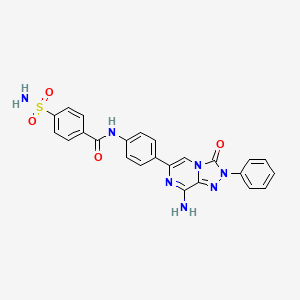
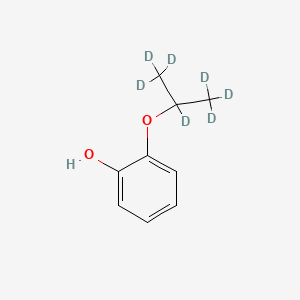
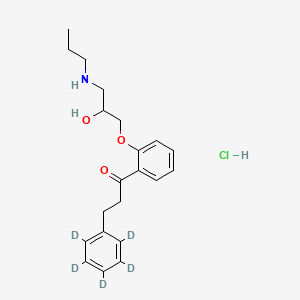
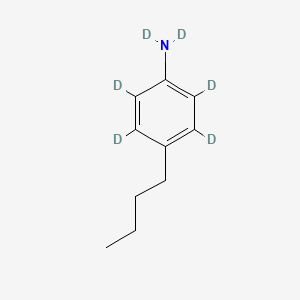
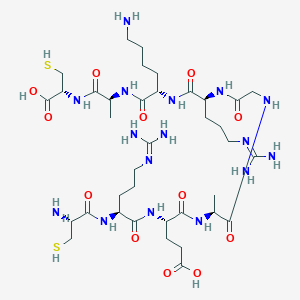
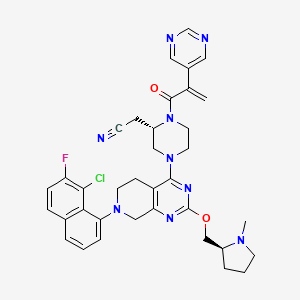

![4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]-N-[4-[(E)-2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]phenyl]-N-phenylaniline;iodide](/img/structure/B12403105.png)

